molecular formula C8H8FNO2 B8614245 N-[(2-Fluoro-6-methoxyphenyl)methylidene]hydroxylamine CAS No. 171179-83-2

N-[(2-Fluoro-6-methoxyphenyl)methylidene]hydroxylamine

Cat. No. B8614245
M. Wt: 169.15 g/mol
InChI Key: RQEXFOHYLLBDEF-UHFFFAOYSA-N
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Patent
US06596726B1

Procedure details

A solution of 2-fluoro-6-methoxybenzaldoxime (714 mg, 4.2 mmol) in Ac2O (3.6 mL) is heated at reflux for 4 hr. The reaction is cooled to r.t. and the volatiles are stripped off to give a beige solid, which is dried at 50° C. in a vacuum oven to give 2-fluoro-6-methoxybenzonitrile (635 mg, 84%). 1H NMR (DMSO) δ7.8-7.7 (1H, m), 7.14-7.07 (2H, m),3.95 (3H, s).
Quantity
714 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[CH:4]=[N:5]O>CC(OC(C)=O)=O>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
714 mg
Type
reactant
Smiles
FC1=C(C=NO)C(=CC=C1)OC
Name
Quantity
3.6 mL
Type
solvent
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to give a beige solid, which
CUSTOM
Type
CUSTOM
Details
is dried at 50° C. in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 635 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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